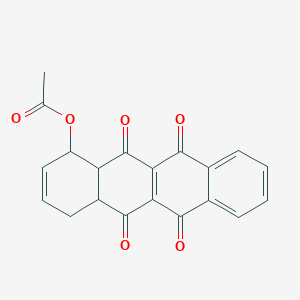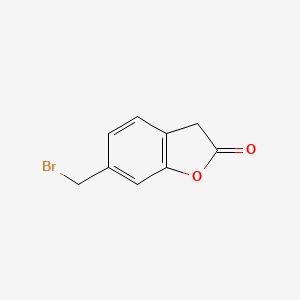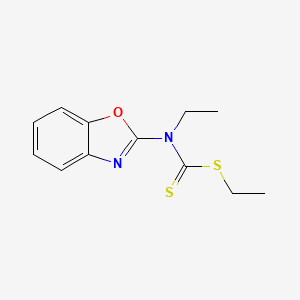
ethyl N-(1,3-benzoxazol-2-yl)-N-ethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(1,3-benzoxazol-2-yl)-N-ethylcarbamodithioate is a compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of ethyl N-(1,3-benzoxazol-2-yl)-N-ethylcarbamodithioate typically involves the reaction of 2-aminophenol with various reagents. One common method includes the cyclization of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl N-(1,3-benzoxazol-2-yl)-N-ethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl N-(1,3-benzoxazol-2-yl)-N-ethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzoxazole derivatives.
Biology: It has been studied for its antimicrobial and antifungal properties.
Medicine: Research has shown its potential as an anticancer agent, particularly against colorectal carcinoma.
Industry: It is used in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of ethyl N-(1,3-benzoxazol-2-yl)-N-ethylcarbamodithioate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Ethyl N-(1,3-benzoxazol-2-yl)-N-ethylcarbamodithioate can be compared with other benzoxazole derivatives such as:
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds also exhibit antimicrobial and anticancer activities but differ in their chemical structure and specific biological targets.
2-amino benzoxazole: This compound is a precursor in the synthesis of various benzoxazole derivatives and has similar biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and reactivity.
Properties
CAS No. |
64981-78-8 |
|---|---|
Molecular Formula |
C12H14N2OS2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
ethyl N-(1,3-benzoxazol-2-yl)-N-ethylcarbamodithioate |
InChI |
InChI=1S/C12H14N2OS2/c1-3-14(12(16)17-4-2)11-13-9-7-5-6-8-10(9)15-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
SUEFTOLVWFBEFX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2O1)C(=S)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)
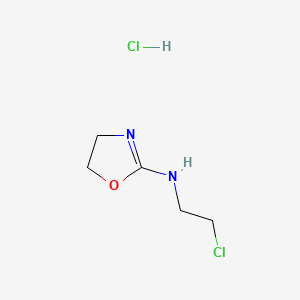
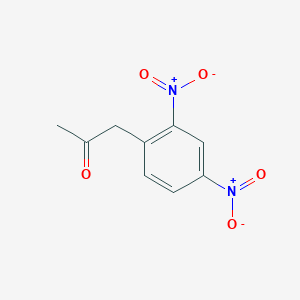
![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
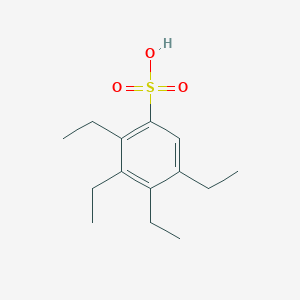
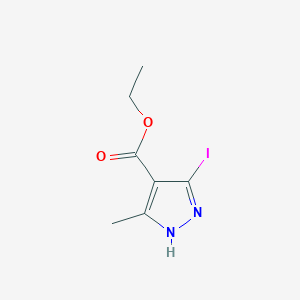

![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)
